

Application Notes and Protocols for *tert*-Butyl (mesitylsulfonyl)oxycarbamate in Amine Chemistry

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Compound of Interest

Compound Name: *tert*-Butyl
(mesitylsulfonyl)oxycarbamate

Cat. No.: B1269521

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Introduction

***tert*-Butyl (mesitylsulfonyl)oxycarbamate**, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a versatile reagent in modern organic synthesis. While structurally related to common Boc-protecting agents, its primary role in the literature is as a potent electrophilic aminating agent, facilitating the introduction of a protected amino group ('NHBoc') onto various nucleophilic substrates. This document provides detailed protocols for the synthesis of this reagent and outlines its established applications in electrophilic amination. Additionally, a theoretical protocol for its use as a standard Boc-protecting agent for primary and secondary amines is presented, based on the general principles of N-Boc protection.

Data Presentation

Table 1: Synthesis of *tert*-Butyl (mesitylsulfonyl)oxycarbamate

Reactant 1	Reactant 2	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Mesitylene-2-sulfonyl chloride	tert-Butyl N-hydroxycarbamate	Triethylamine	Diethyl ether	0	2	Quantitative	--INVALID-LINK--

Table 2: Applications in Electrophilic Amination

Substrate Type	Product Type	Key Features	Reference
α,β -Unsaturated Aldehydes	Aziridines	Enantioselective aziridination	--INVALID-LINK--
Alkenes	Multifunctional Hydroxylamines	1,2-halo-hydroxylamination	--INVALID-LINK--
2-Aminophenones	Indazoles	Metal-free, one-pot synthesis	--INVALID-LINK--
Ketones	Secondary Amides	Beckmann rearrangement	--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate

This protocol describes the preparation of the title reagent from commercially available starting materials.

Materials:

- Mesitylene-2-sulfonyl chloride
- tert-Butyl N-hydroxycarbamate

- Triethylamine (TEA)
- Diethyl ether (anhydrous)
- Argon or Nitrogen source
- Round-bottom flask (flame-dried)
- Magnetic stirrer and stir bar
- Ice bath
- Filtration apparatus
- Rotary evaporator
- Silica gel for flash chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- To a flame-dried and argon-purged round-bottom flask, add mesitylene-2-sulfonyl chloride (1.0 equiv) and dissolve it in anhydrous diethyl ether.
- Add tert-Butyl N-hydroxycarbamate (1.2 equiv) to the solution.
- Cool the flask to 0 °C using an ice bath.
- Slowly add triethylamine (1.5 equiv) dropwise to the stirred reaction mixture.
- Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, a white solid (triethylammonium chloride) will precipitate. Filter the solid and wash it with diethyl ether.

- Concentrate the filtrate in vacuo using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 25:75 EtOAc/Hexane) to yield the product as a white solid.

Protocol 2: Electrophilic Amination of an Activated Alkene (General Procedure)

This protocol provides a general workflow for the aziridination of an α,β -unsaturated aldehyde, a common application of **tert-butyl (mesitylsulfonyl)oxycarbamate**.

Materials:

- α,β -Unsaturated aldehyde (1.0 equiv)
- **tert-Butyl (mesitylsulfonyl)oxycarbamate** (1.1 equiv)
- Suitable chiral catalyst (for enantioselective transformations)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Inert atmosphere (Argon or Nitrogen)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Appropriate temperature control (e.g., dry ice/acetone bath, cryocooler)

Procedure:

- Set up a flame-dried Schlenk flask under an inert atmosphere.
- Dissolve the α,β -unsaturated aldehyde and the chiral catalyst in the anhydrous solvent.
- Cool the reaction mixture to the desired temperature (e.g., -78 °C).

- In a separate flask, dissolve **tert-butyl (mesitylsulfonyl)oxycarbamate** in the anhydrous solvent.
- Slowly add the solution of the aminating agent to the cooled solution of the aldehyde and catalyst.
- Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
- Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography to obtain the desired aziridine.

Protocol 3: Theoretical Protocol for Boc Protection of a Primary Amine

Disclaimer: This protocol is a theoretical application based on the structure of **tert-butyl (mesitylsulfonyl)oxycarbamate** and general principles of Boc protection. The primary application of this reagent is as an electrophilic aminating agent.

Materials:

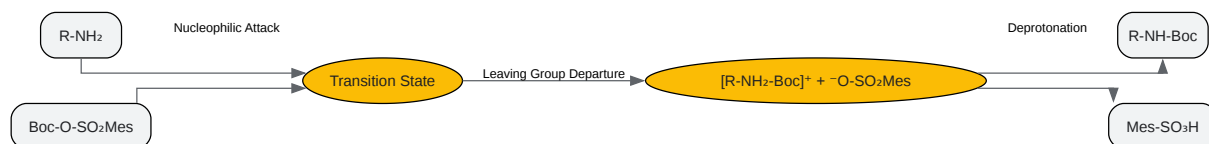
- Primary or secondary amine (1.0 equiv)
- **tert-Butyl (mesitylsulfonyl)oxycarbamate** (1.05 equiv)
- Base (e.g., Triethylamine, Diisopropylethylamine (DIPEA), or Sodium Bicarbonate) (1.5-2.0 equiv)
- Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath (optional)

Procedure:

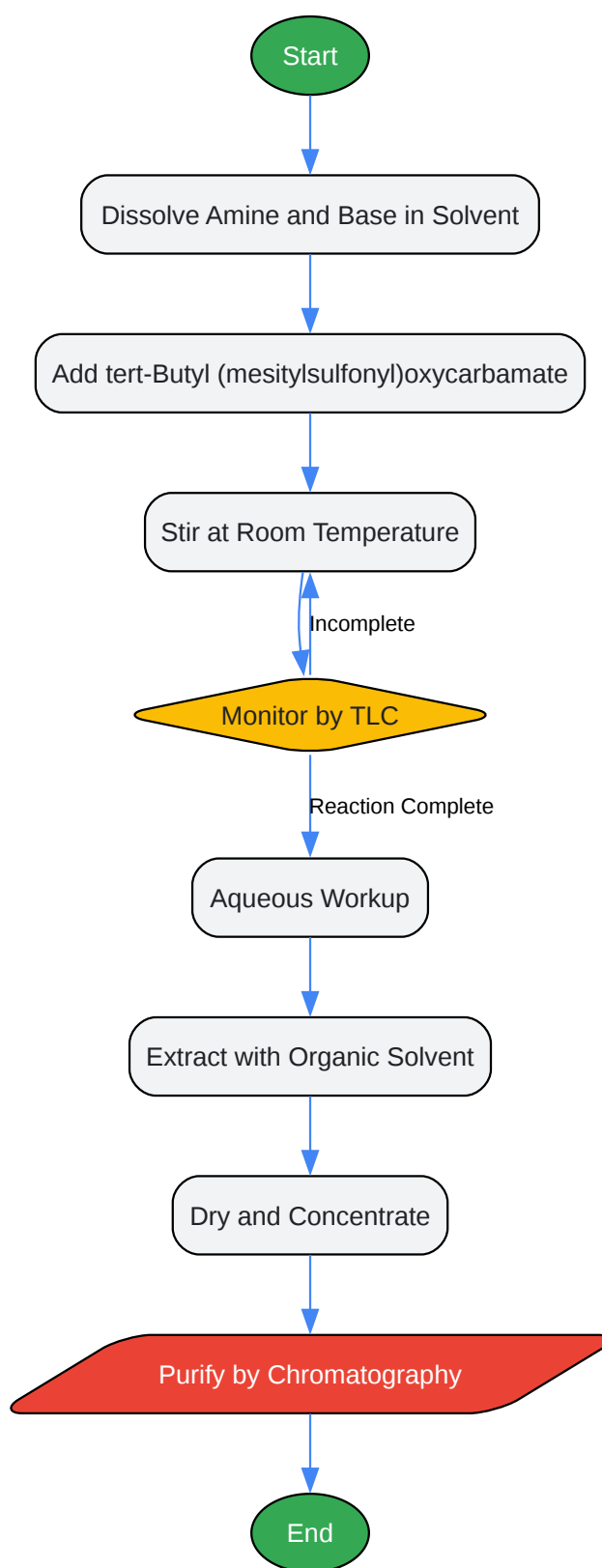
- In a round-bottom flask, dissolve the amine (1.0 equiv) and the base (1.5-2.0 equiv) in the chosen solvent.
- Stir the solution at room temperature for 5-10 minutes. For exothermic reactions or sensitive substrates, cool the mixture to 0 °C in an ice bath.
- Add **tert-butyl (mesitylsulfonyl)oxycarbamate** (1.05 equiv) portion-wise to the stirred solution.
- Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting amine is consumed.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations



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Caption: Proposed mechanism for Boc protection using the title reagent.



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Caption: General experimental workflow for Boc protection.

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